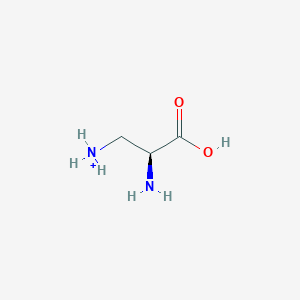
3-Amino-Alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-Alanine, also known as β-Alanine, is a naturally occurring beta amino acid. Unlike its counterpart alpha-alanine, this compound has the amino group attached to the beta carbon (the carbon two atoms away from the carboxylate group). This compound is unique because it does not have a stereocenter, making it achiral .
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: This method involves the addition of cyanide ion to an imine, forming an alpha-amino nitrile, which is then hydrolyzed to give an alpha-amino acid.
Reductive Amination: This method involves the reductive amination of an alpha-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
Ammonia Reaction: Industrially, this compound is produced by the reaction of ammonia with beta-propiolactone.
Types of Reactions:
Oxidation-Reduction: this compound undergoes oxidation and reduction reactions, particularly involving the sulfhydryl group in cysteine to form disulfide bonds.
Acid-Base Reactions: It can act as both an acid and a base due to the presence of amino and carboxyl functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Used in the formation of disulfide bonds.
Acids and Bases: Used to manipulate the zwitterion form of the amino acid.
Major Products:
Disulfide Bonds: Formed from the oxidation of sulfhydryl groups.
Zwitterions: Formed at specific pH values where the amino acid is electrically neutral.
科学的研究の応用
Sports Nutrition and Performance Enhancement
3-Amino-alanine is widely recognized for its role in enhancing athletic performance. It acts as a precursor to carnosine, a dipeptide that buffers acid in muscles during high-intensity exercise. The supplementation of β-alanine has been shown to increase muscle carnosine levels, leading to improved physical performance.
-
Case Study: Athletic Performance in Horses
A study involving Yili horses demonstrated that β-alanine supplementation significantly improved their 1,000 m race performance by 12.01%, with the supplemented group completing the race faster than the control group. Notably, plasma levels of β-alanine increased significantly in the test group, suggesting enhanced endurance and reduced muscle fatigue during high-intensity exercise . -
Cognitive Function
Research indicates that β-alanine supplementation may also enhance cognitive function under stress. Soldiers supplemented with β-alanine showed improvements in psychomotor performance and cognitive tasks during military training exercises .
Metabolic Disorders
This compound has potential applications in managing metabolic disorders such as obesity and type 2 diabetes. Its ability to activate AMP-activated protein kinase (AMPK) suggests it may enhance insulin sensitivity and glucose metabolism.
- Case Study: Glucose Tolerance Improvement
In experiments with C57BL/6J mice, oral administration of alanine improved glucose tolerance and activated AMPK in liver tissues. This indicates a potential role for this compound in therapeutic strategies aimed at metabolic regulation.
Cancer Research
The alanine-scanning technique employs this compound to investigate the biological activity of peptides related to G protein-coupled receptors (GPCRs). This method helps identify how specific amino acid substitutions affect receptor binding and signaling pathways.
- Application in Drug Design
Understanding how this compound interacts with GPCRs can lead to novel therapeutic strategies targeting cancer cell proliferation. By analyzing the effects of amino acid variations on receptor activity, researchers can design more effective drugs .
Neuroprotection
Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative diseases.
- Research Insights
Investigations into the neuroprotective properties of alanine derivatives are ongoing, focusing on their ability to mitigate oxidative stress and neuronal cell death associated with conditions like Alzheimer's disease.
Summary Table of Applications
作用機序
3-アミノアラニンは、さまざまな機序を通じて効果を発揮します:
類似化合物:
α-アラニン: 3-アミノアラニンとは異なり、α-アラニンはアミノ基がα炭素に結合しており、キラルです.
グリシン: 側鎖に単一の水素原子を持つ最も単純なアミノ酸です.
バリン、ロイシン、イソロイシン: これらのアミノ酸は、脂肪族側鎖を持ち、アミンとカルボン酸の両方に似た性質を示します.
ユニークさ:
類似化合物との比較
Alpha-Alanine: Unlike 3-Amino-Alanine, alpha-alanine has the amino group attached to the alpha carbon and is chiral.
Glycine: The simplest amino acid with a single hydrogen atom as its side chain.
Valine, Leucine, Isoleucine: These amino acids have aliphatic side chains and show properties similar to both amines and carboxylic acids.
Uniqueness:
特性
分子式 |
C3H9N2O2+ |
|---|---|
分子量 |
105.12 g/mol |
IUPAC名 |
[(2S)-2-amino-2-carboxyethyl]azanium |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChIキー |
PECYZEOJVXMISF-REOHCLBHSA-O |
異性体SMILES |
C([C@@H](C(=O)O)N)[NH3+] |
正規SMILES |
C(C(C(=O)O)N)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















